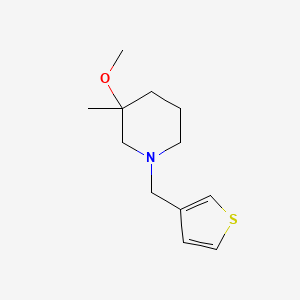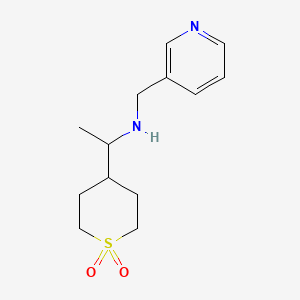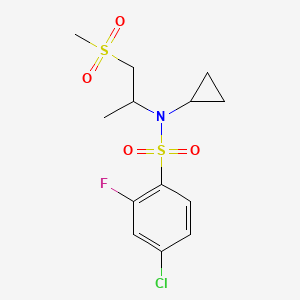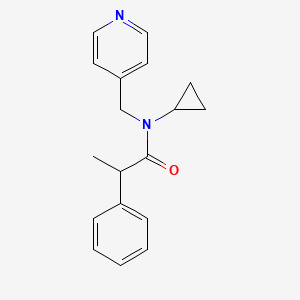
3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine is an organic compound that features a piperidine ring substituted with a methoxy group, a methyl group, and a thiophen-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via alkylation reactions using appropriate alkylating agents such as methyl iodide and methanol.
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-3-methyl-1-butanol: An organic compound with similar functional groups but a different core structure.
3-Methoxy-3-methyl-1-butanol: Another compound with a methoxy and methyl group but different overall structure.
Uniqueness
3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine is unique due to the presence of the thiophen-3-ylmethyl group attached to the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
3-methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-12(14-2)5-3-6-13(10-12)8-11-4-7-15-9-11/h4,7,9H,3,5-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTQNCUXJPZLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B6971133.png)
![3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide](/img/structure/B6971141.png)


![N-ethyl-4-[5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carbonyl]piperazine-1-carboxamide](/img/structure/B6971163.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6971169.png)
![1-(1,1-dioxothian-4-yl)-N-[[1-(4-methoxyphenyl)cyclobutyl]methyl]ethanamine](/img/structure/B6971171.png)
![N-[2-(dimethylcarbamoyl)pyridin-4-yl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6971196.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-1-(6-pyrrolidin-1-ylpyridin-3-yl)methanamine](/img/structure/B6971200.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[2-methyl-3-[(2-methylpropan-2-yl)oxymethyl]anilino]acetamide](/img/structure/B6971202.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(furan-3-yl)ethanone](/img/structure/B6971223.png)

![2,5-Dimethyl-4-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B6971229.png)
